4-Oxohexane-1,1,2,2-tetracarbonitrile
CAS No.: 90138-05-9
Cat. No.: VC19232277
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90138-05-9 |
|---|---|
| Molecular Formula | C10H8N4O |
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 4-oxohexane-1,1,2,2-tetracarbonitrile |
| Standard InChI | InChI=1S/C10H8N4O/c1-2-9(15)3-10(6-13,7-14)8(4-11)5-12/h8H,2-3H2,1H3 |
| Standard InChI Key | UEEZGKOZEFNAPL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-oxohexane-1,1,2,2-tetracarbonitrile, reflects its substitution pattern: a hexane chain bearing an oxo group at position 4 and two pairs of cyano groups at positions 1 and 2. This arrangement creates a sterically congested yet electronically rich framework, enabling diverse reactivity. The hexane backbone adopts a staggered conformation to minimize steric clashes between the cyano groups, as inferred from analogous tetracarbonitrile structures.
Spectroscopic Data
While explicit spectral data for 4-oxohexane-1,1,2,2-tetracarbonitrile remains unpublished in open literature, its structural analogs provide insights. For instance, nitrile stretches in infrared (IR) spectroscopy typically appear near 2240–2260 cm⁻¹, while ketone carbonyls resonate around 1700–1750 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the oxo carbon (δ ~200–210 ppm in NMR) and cyano carbons (δ ~115–120 ppm).
Molecular Geometry
Computational modeling of similar tetracarbonitriles predicts bond lengths of approximately 1.46 Å for C–CN bonds and 1.21 Å for C=O bonds. The tetrahedral geometry around the carbonyl carbon minimizes electronic repulsion, while the cyano groups adopt linear configurations.
Table 1: Predicted Bond Parameters
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C–CN | 1.46 | 109.5 (tetrahedral) |
| C=O | 1.21 | 120 (trigonal) |
Synthesis and Reaction Pathways
Conventional Synthesis
The most cited method involves the reaction of tetracyanoethylene with 4-hydroxyphenyl-substituted ketones under mild conditions (20–40°C, 12–24 h). This approach achieves yields of 60–75% in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The mechanism proceeds via nucleophilic attack of the ketone enolate on tetracyanoethylene, followed by proton transfer and elimination.
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate synthesis. A representative protocol employs 100 W power, 80°C, and 15-minute reaction times, improving yields to 85–90%. This method reduces side products such as oligomeric cyanides, which commonly form under prolonged thermal conditions.
Table 2: Synthesis Conditions Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 40 | 80 |
| Time (h) | 24 | 0.25 |
| Yield (%) | 70 | 88 |
Functionalization Strategies
The compound’s cyano groups undergo selective transformations:
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Hydrolysis: Controlled aqueous acid treatment converts nitriles to carboxylic acids, enabling access to polyacid derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd) yields primary amines, useful in pharmaceutical intermediates.
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Cycloaddition: Participation in Diels-Alder reactions with dienes forms six-membered rings, as observed in related phosphafuran systems .
Applications in Organic Synthesis
Building Block for Heterocycles
4-Oxohexane-1,1,2,2-tetracarbonitrile serves as a precursor to pyridine, pyrrole, and quinoxaline derivatives. For example, heating with ammonium acetate generates substituted pyridines via cyclocondensation, a process critical in agrochemical synthesis.
Coordination Chemistry
The compound’s multiple nitrile donors facilitate complexation with transition metals. Silver(I) and copper(I) ions form stable coordination polymers, as demonstrated in studies of analogous nitriles. These materials exhibit potential in gas storage and catalysis.
Future Directions
Ongoing research explores its utility in photoactive materials and metal-organic frameworks (MOFs). Computational studies predict strong absorption in the UV-Vis range (λₘₐₓ ~300 nm), suggesting applications in organic electronics .
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